Cas no 4819-22-1 ((2S,3S)-Ethyl 2-acetamido-3-methylpentanoate)

(2S,3S)-Ethyl 2-acetamido-3-methylpentanoate is a chiral ester derivative with a stereochemically defined structure, making it valuable in asymmetric synthesis and pharmaceutical applications. The (2S,3S) configuration ensures high enantioselectivity, which is critical for producing optically active intermediates. Its ethyl ester group enhances solubility in organic solvents, facilitating reactions under mild conditions. The acetamido moiety provides a versatile handle for further functionalization, while the branched methylpentanoate backbone contributes to steric control in synthetic pathways. This compound is particularly useful in peptidomimetics and bioactive molecule development due to its structural resemblance to natural amino acids. Its stability under standard storage conditions further supports its utility in research and industrial settings.
(2S,3S)-Ethyl 2-acetamido-3-methylpentanoate structure
4819-22-1 structure
Product Name:(2S,3S)-Ethyl 2-acetamido-3-methylpentanoate
CAS No:4819-22-1
MF:C10H19NO3
MW:201.262763261795
CID:326033
PubChem ID:57350177
Update Time:2025-06-08

(2S,3S)-Ethyl 2-acetamido-3-methylpentanoate Chemical and Physical Properties

Names and Identifiers

    • (2S,3S)-Ethyl 2-acetamido-3-methylpentanoate
    • L-Isoleucine,N-acetyl-, ethyl ester
    • N-ACETYL-L-ISOLEUCINE ETHYL ESTER
    • (2R)-2-acetylamino-2-carboxyethanethiol
    • AC-ASP-GLU
    • AC-ASP-GLU H2O
    • AC-ASP-GLU-OH
    • ACETYL-D-E
    • Isospaglumic acid
    • L-N-acetyl-cysteine
    • N- acetylcycteine
    • NAAG
    • NAAGA
    • Naaxia
    • N-acetyl-(L)-cysteine
    • N-acetyl-aspartatylglutamate
    • N-acetyl-L-aspartyl-L-glutamate
    • N-acetyl-L-aspartyl-L-glutamic acid
    • N-Acetyl-L-Cysteine
    • N-Acetyl-L-isoleucin-aethylester
    • N-Acetyl-L-isoleucin-ethylester
    • SPAGLUMIC ACID
    • DTXSID301299712
    • 4819-22-1
    • ETHYL (2S,3S)-2-ACETAMIDO-3-METHYLPENTANOATE
    • SCHEMBL5812661
    • DB-320884
    • Inchi: 1S/C10H19NO3/c1-5-7(3)9(11-8(4)12)10(13)14-6-2/h7,9H,5-6H2,1-4H3,(H,11,12)/t7-,9-/m0/s1
    • InChI Key: FQTDATMBOBJGPQ-CBAPKCEASA-N
    • SMILES: O(CC)C([C@H]([C@@H](C)CC)NC(C)=O)=O

Computed Properties

  • Exact Mass: 201.136
  • Monoisotopic Mass: 201.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 55.4A^2

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(2S,3S)-Ethyl 2-acetamido-3-methylpentanoate Suppliers

Amadis Chemical Company Limited
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(CAS:4819-22-1)(2S,3S)-Ethyl 2-acetamido-3-methylpentanoate
Order Number:A827498
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:11
Price ($):286.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:4819-22-1)(2S,3S)-Ethyl 2-acetamido-3-methylpentanoate
A827498
Purity:99%
Quantity:5g
Price ($):286.0
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